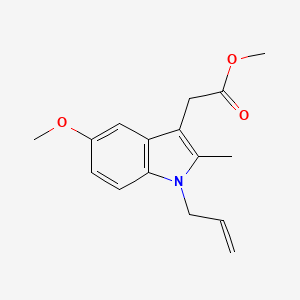
Indole-3-acetic acid, 1-allyl-5-methoxy-2-methyl-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole-3-acetic acid, 1-allyl-5-methoxy-2-methyl-, methyl ester is a derivative of indole-3-acetic acid, a well-known plant hormone. This compound is part of the indole family, which is significant in both natural products and synthetic drugs due to its diverse biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Indole-3-acetic acid, 1-allyl-5-methoxy-2-methyl-, methyl ester, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole compound .
Industrial Production Methods
Industrial production methods for indole derivatives generally involve large-scale Fischer indole synthesis, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of the target compound .
Analyse Des Réactions Chimiques
Types of Reactions
Indole-3-acetic acid, 1-allyl-5-methoxy-2-methyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are prevalent due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Indole-3-acetic acid, 1-allyl-5-methoxy-2-methyl-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in plant growth and development.
Medicine: Investigated for potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of Indole-3-acetic acid, 1-allyl-5-methoxy-2-methyl-, methyl ester involves its interaction with specific molecular targets and pathways. In plants, it mimics the action of natural auxins, promoting cell elongation and division. The compound binds to auxin receptors, triggering a cascade of cellular responses that regulate growth and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A natural plant hormone with similar biological activities.
1-Methyl-3-indoleacetic acid: Another indole derivative with distinct chemical properties.
5-Methoxy-3-indoleacetic acid: Known for its role in various biological processes
Uniqueness
Indole-3-acetic acid, 1-allyl-5-methoxy-2-methyl-, methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
27462-95-9 |
|---|---|
Formule moléculaire |
C16H19NO3 |
Poids moléculaire |
273.33 g/mol |
Nom IUPAC |
methyl 2-(5-methoxy-2-methyl-1-prop-2-enylindol-3-yl)acetate |
InChI |
InChI=1S/C16H19NO3/c1-5-8-17-11(2)13(10-16(18)20-4)14-9-12(19-3)6-7-15(14)17/h5-7,9H,1,8,10H2,2-4H3 |
Clé InChI |
YKGVRAIWWAVOBE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(N1CC=C)C=CC(=C2)OC)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


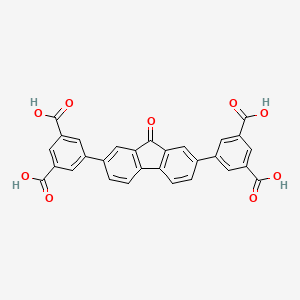
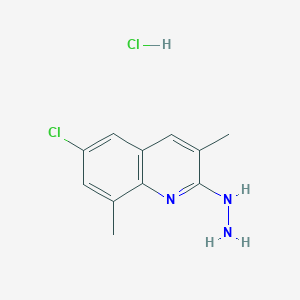
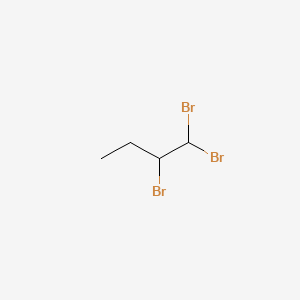

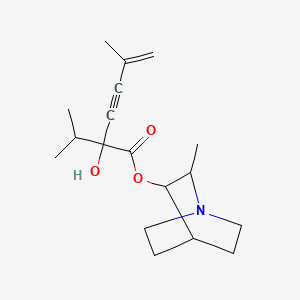
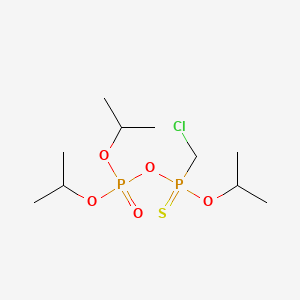
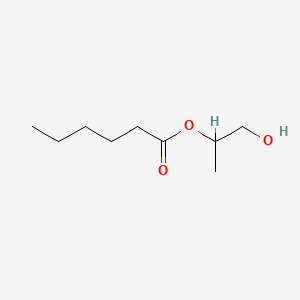
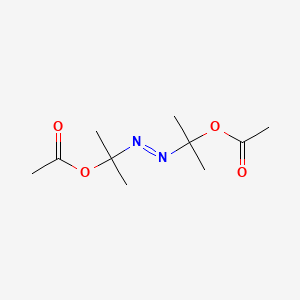
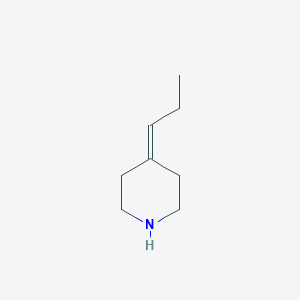
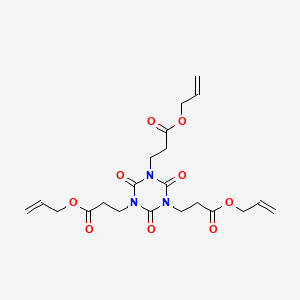
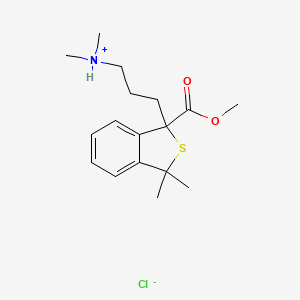
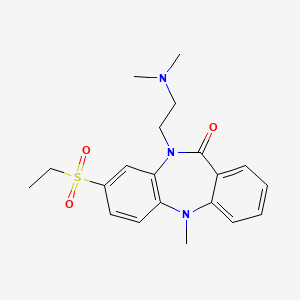

![Methyl 2-[5-(trifluoromethyl)pyrazin-2-yl]acetate](/img/structure/B13749627.png)
